5-benzyl-4-phenyl-1,2,4-triazole-3-thiol
Description
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole core substituted with benzyl and phenyl groups at positions 4 and 5, respectively, and a thiol (-SH) group at position 2. Its synthesis typically involves cyclization reactions of hydrazide intermediates with carbon disulfide, followed by alkylation or condensation with benzyl halides or aldehydes . Structural analysis via IR, NMR, and mass spectrometry confirms its planar triazole ring and the electronic effects of the benzyl and phenyl substituents . Density functional theory (DFT) studies reveal its nonlinear optical properties, with a hyperpolarizability value of $4.025 \times 10^{-30}$ esu, attributed to π→π* transitions in the conjugated system .
Properties
IUPAC Name |
5-benzyl-4-phenyl-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORNNMHDCZHPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most widely reported method involves cyclocondensation between benzyl hydrazine derivatives and phenyl isothiocyanate. While the explicit procedure for synthesizing 5-benzyl-4-phenyl-1,2,4-triazole-3-thione (tautomer of the target thiol) is referenced as an "established protocol" in literature , the general pathway can be inferred:
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Reaction Setup :
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Benzyl hydrazine reacts with phenyl isothiocyanate in ethanol under reflux.
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The mixture is stirred for 24 hours to form a thiosemicarbazide intermediate.
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Cyclization :
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The intermediate undergoes base-mediated cyclization (e.g., 10% NaOH) at reflux temperatures for 8–12 hours.
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Acidification with HCl precipitates the product as a white solid.
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Key Data :
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Characterization :
Comparative Analysis of Methods
Optimization and Challenges
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Cyclocondensation :
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Hydrazinolysis :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or arylated triazole derivatives.
Scientific Research Applications
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It exhibits potential antimicrobial, antiviral, and anticancer activities. The compound is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.
Agriculture: Triazole derivatives are used as fungicides and herbicides due to their ability to inhibit fungal growth and control weeds.
Materials Science: The compound is used in the synthesis of luminescent polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-benzyl-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity . Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of 1,2,4-Triazole-3-Thiol Derivatives
Key Structural and Functional Insights
Antimicrobial Activity :
- The benzyl group in this compound enhances lipophilicity, improving membrane penetration against Candida albicans . In contrast, the chloropyridinyl substituent in 's analog increases specificity against Gram-positive bacteria due to halogen-mediated interactions with bacterial enzymes .
- 4,5-Diphenyl-1,2,4-triazole-3-thiol () lacks the benzyl group but shows potent anticoccidial activity, suggesting phenyl groups alone suffice for α-glucosidase inhibition in parasitic models .
Enzyme Inhibition: Yucasin () shares the triazole-thiol core but replaces benzyl with a 4-chlorophenyl group, enabling auxin biosynthesis inhibition via flavin monooxygenase (FMO) binding . Thiophene-substituted analogs () exhibit superior cholinesterase inhibition, likely due to sulfur’s electronegativity enhancing interactions with enzyme active sites .
Antioxidant Capacity: The amino group in 4-amino-5-phenyl-1,2,4-triazole-3-thiol () facilitates radical scavenging, yielding a lower IC$_{50}$ (5.84 μg/mL) than the benzyl-phenyl derivative, which lacks electron-donating groups .
Optical and Electronic Properties: DFT studies highlight that the benzyl group in this compound enhances π-conjugation, resulting in higher hyperpolarizability compared to non-aromatic substituents (e.g., 4-phenyl-3-[(1,2,4-triazol-1-yl)methyl]-triazole-5-thione) .
Q & A
Q. What multi-step synthetic approaches are utilized to introduce diverse functional groups into this compound, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Multi-step routes include:
- Friedel-Crafts acylation to attach thiophene rings.
- Suzuki-Miyaura coupling for biaryl formation.
Regioselectivity is controlled by Lewis acid catalysts (e.g., AlCl₃) and solvent polarity (e.g., DMF favors para-substitution). Reaction monitoring via TLC-MS ensures intermediate fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
